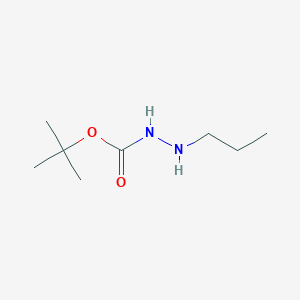
tert-Butyl 2-propylhydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 2-propylhydrazinecarboxylate is a chemical compound with the molecular formula C9H20N2O2. It is also known by its CAS number 101-61-1. This compound is widely used in scientific research and has several important applications in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-propylhydrazinecarboxylate is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic compounds to form stable adducts. This property makes it useful in the synthesis of various compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of tert-Butyl 2-propylhydrazinecarboxylate. However, it has been reported to have antitumor activity in vitro and in vivo. It has also been reported to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-Butyl 2-propylhydrazinecarboxylate is its versatility in the synthesis of various compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be taken.
Orientations Futures
There are several future directions for research on tert-Butyl 2-propylhydrazinecarboxylate. One area of research could be to further explore its antitumor activity and potential applications in cancer treatment. Another area of research could be to investigate its potential as an antimicrobial agent. Additionally, there is potential for further exploration of its mechanism of action and its interactions with other compounds.
In conclusion, tert-Butyl 2-propylhydrazinecarboxylate is a versatile compound with several important applications in scientific research. Its synthesis method is relatively simple, and it has been shown to have antitumor and antimicrobial activity. However, caution should be taken when handling this compound, and further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Tert-Butyl 2-propylhydrazinecarboxylate can be synthesized by reacting tert-butyl carbazate with propyl chloroformate in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and is carried out at room temperature. The resulting product is purified by recrystallization from ethanol.
Applications De Recherche Scientifique
Tert-Butyl 2-propylhydrazinecarboxylate is widely used in scientific research as a reagent for the synthesis of various compounds. It is used in the synthesis of pyrazole derivatives, which have important applications in the field of medicinal chemistry. It is also used in the synthesis of hydrazones, which are important intermediates in the synthesis of various bioactive compounds.
Propriétés
Numéro CAS |
112383-13-8 |
|---|---|
Nom du produit |
tert-Butyl 2-propylhydrazinecarboxylate |
Formule moléculaire |
C8H18N2O2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
tert-butyl N-(propylamino)carbamate |
InChI |
InChI=1S/C8H18N2O2/c1-5-6-9-10-7(11)12-8(2,3)4/h9H,5-6H2,1-4H3,(H,10,11) |
Clé InChI |
QZVPDPRVIAYRJS-UHFFFAOYSA-N |
SMILES |
CCCNNC(=O)OC(C)(C)C |
SMILES canonique |
CCCNNC(=O)OC(C)(C)C |
Synonymes |
Hydrazinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



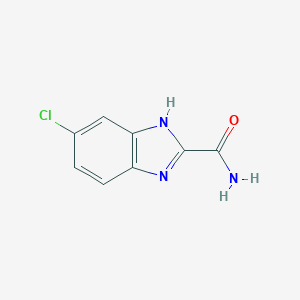
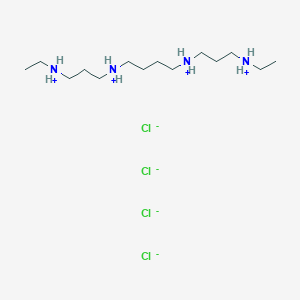
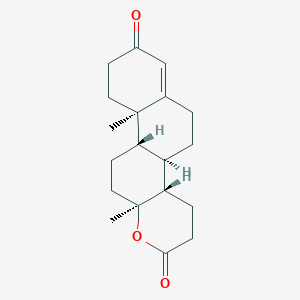

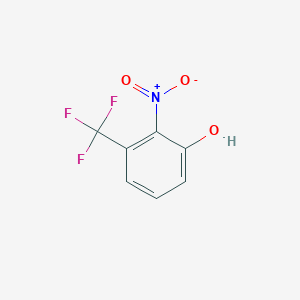

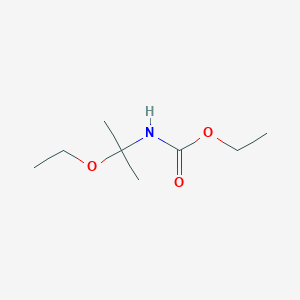

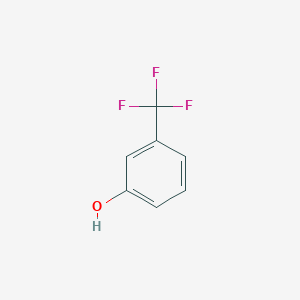
![1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B45072.png)
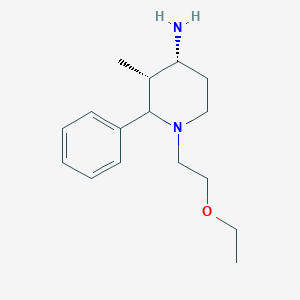
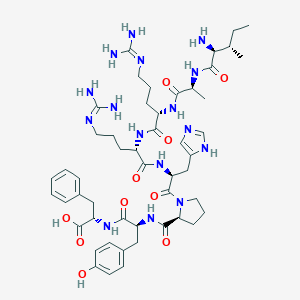
![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)